molecular formula C18H15P B049317 Triphenylphosphine-d15 CAS No. 24762-44-5

Triphenylphosphine-d15

Cat. No. B049317
CAS RN: 24762-44-5
M. Wt: 277.4 g/mol
InChI Key: RIOQSEWOXXDEQQ-KLHTYYPYSA-N
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Description

Synthesis Analysis

Triphenylphosphine-d15, like its non-deuterated counterpart, can be synthesized through various methods, though specific literature on its synthesis is not readily available. Typically, triphenylphosphine is synthesized by the reaction of chlorobenzene with phosphorus trichloride in the presence of a base, such as an alkali metal. The deuterated version would likely involve a similar process but using deuterated chlorobenzene or introducing deuterium at a suitable stage in the synthesis.

Molecular Structure Analysis

The molecular structure of triphenylphosphine has been well-studied, and its deuterated version would share the same geometry. Triphenylphosphine is known for its trigonal pyramidal shape around the phosphorus atom. The C-P-C bond angles are slightly less than 120 degrees, indicative of sp3 hybridization of the phosphorus atom. The structure of triphenylphosphine has been detailed through X-ray crystallography, showing variations in conformation among molecules in the crystalline state (Kooijman et al., 1998).

Scientific Research Applications

1. Organic Synthesis and Organometallic Reactions

  • Summary of Application : PS-TPP is used in organic synthesis for functional group interconversions, heterocycle synthesis, and total synthesis of natural products .
  • Methods of Application : The use of PS-TPP in organic synthesis involves solid-phase synthesis, which offers advantages such as ease of purification, recyclability of the solid matrix, and use of excess reagents to achieve complete reaction conversion .
  • Results or Outcomes : The review describes the diverse chemistry and applications of PS-TPP in organic synthesis, showing the scope and selectivity (regio, stereo, and chemo) in these transformations .

2. Organic Phosphorescence

  • Summary of Application : Triphenylphosphine salts are used to enhance the quantum yields and luminescence lifetimes of organic persistent room temperature phosphorescence (RTP) molecules .
  • Methods of Application : An effective strategy was proposed to improve both quantum efficiencies and emission decay times for phosphorescent triphenylphosphine salts. This involves integrating an electron donor unit into a triphenylphosphine salt via an alkyl chain .
  • Results or Outcomes : Compared to butyl(naphthalen-1-yl) diphenylphosphonium bromide (Fphos.= 4.9% and s = 255.79 ms), (2-(9H-carbazol-9-yl)ethyl)(naphthalen-1-yl) diphenylphosphonium bromide demonstrates a higher phosphorescence quantum yield of 19.6% and an extended emission lifetime of 800.59 ms .

3. Reduction of Sulfonyl Chlorides

  • Summary of Application : TPP is used in the reduction of sulfonyl chlorides to synthesize arylthiols .
  • Methods of Application : The reaction involves treating sulfonyl chlorides with TPP in toluene .
  • Results or Outcomes : This method provides an efficient and convenient way to synthesize arylthiols .

4. Reduction of Sulfoxides

  • Summary of Application : TPP is used in the mild reduction of sulfoxides to sulfides .
  • Methods of Application : The reaction involves treating aliphatic and aromatic sulfoxides with TPP and SOCl2 as a catalyst in THF at room temperature .
  • Results or Outcomes : This method provides sulfides in excellent yields .

5. Photoredox System

  • Summary of Application : TPP is used in a mild transition-metal- and photosensitizer-free photoredox system that enables a highly selective reduction of nitroarenes .
  • Methods of Application : The protocol involves the combination of NaI and TPP .
  • Results or Outcomes : This protocol tolerates a broad range of reducible functional groups such as halogen (even I), aldehyde, ketone, carboxyl, and cyano .

6. Mechanochemical Synthesis

  • Summary of Application : TPP is used in a mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .
  • Methods of Application : The protocol involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of TPP and trichloroisocyanuric acid .
  • Results or Outcomes : This method provides oxadiazoles derivatives in very good yields within minutes .

Safety And Hazards

Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .

Relevant Papers

The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .

properties

IUPAC Name

tris(2,3,4,5,6-pentadeuteriophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOQSEWOXXDEQQ-KLHTYYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452728
Record name Triphenylphosphine-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylphosphine-d15

CAS RN

24762-44-5
Record name Triphenylphosphine-d15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24762-44-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I SF Parker - 2014 - edata.stfc.ac.uk
Triphenylphosphine-D15, P(C6D5)3, SF Parker ISIS, Inorganic Chemistry 53 (2014) 2963-2967 …
Number of citations: 0 edata.stfc.ac.uk
I SF Parker - 2014 - edata.stfc.ac.uk
[(C6D5)3PCuH]6, SF Parker ISIS, Inorganic Chemistry 53 (2014) 2963-2967 C (CM-1) COUNTS ERROR 24.2571 0.114758 0.0104858 24.3784 0.135787 0.0112651 24.5003 0.136332 …
Number of citations: 0 edata.stfc.ac.uk
M Hashimoto, M Ueki, T Mukaiyama - Chemistry Letters, 1976 - journal.csj.jp
A key intermediate of phosphorylation by oxidation-reduction condensation which is useful for the preparation of various nucleotides was studied by means of 31 P NMR using …
Number of citations: 14 www.journal.csj.jp
AH Janowicz, HE Bryndza… - Journal of the American …, 1981 - ACS Publications
… Concentration of triphenylphosphine-d15 in mol/ L. Deuterated material used to avoid swamping the NMR receiver by the triphenylphosphine proton signals. …
Number of citations: 52 pubs.acs.org
F Cacace, G Ciranni, P Giacomello - Journal of the American …, 1981 - ACS Publications
… Concentration of triphenylphosphine-d15 in mol/ L. Deuterated material used to avoid swamping the NMR receiver by the triphenylphosphine proton signals. …
Number of citations: 13 pubs.acs.org
EL Bennett - 2013 - search.proquest.com
Synthesis and characterisation of tetracyclic guanidinium phase transfer catalysts I and II from ethyl (R)-3-hydroxybutyrate was undertaken as well as the determination of their pKa's to …
Number of citations: 2 search.proquest.com

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